7-Hexyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione
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Overview
Description
7-Hexyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a hexyl chain, a dimethyl group, and a piperidinylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated using hexyl halides under basic conditions to introduce the hexyl group.
Dimethylation: Dimethyl groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Piperidinylmethyl Substitution: The final step involves the substitution of a piperidinylmethyl group, which can be achieved through nucleophilic substitution reactions using 2-methylpiperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Hexyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
7-Hexyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-Hexyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with nucleic acids, affecting processes like replication and transcription. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethylxanthine:
Theophylline: Another purine derivative used in medicine, particularly for respiratory diseases.
Pentoxifylline: A methylxanthine derivative used to improve blood flow in peripheral vascular diseases.
Uniqueness
7-Hexyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The hexyl chain increases its hydrophobicity, while the piperidinylmethyl group may enhance its binding affinity to certain molecular targets.
Properties
IUPAC Name |
7-hexyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-5-6-7-9-13-25-16(14-24-12-10-8-11-15(24)2)21-18-17(25)19(26)23(4)20(27)22(18)3/h15H,5-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXXLDUDORIXMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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